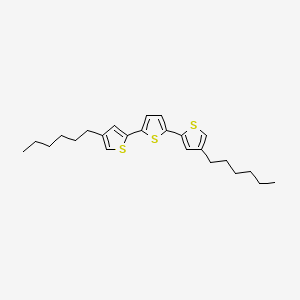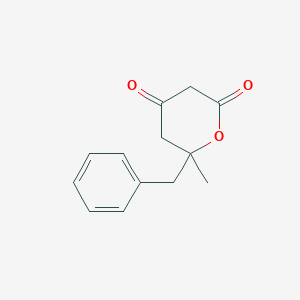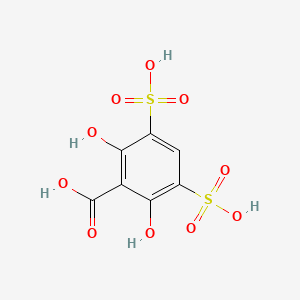
Benzoic acid, 2,6-dihydroxy-3,5-disulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is a chemical compound with the molecular formula C₇H₆O₁₀S₂ It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- typically involves the sulfonation of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,6-dihydroxy-3,5-disulfo- may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve the use of acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-disulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the sulfonic acid groups, resulting in different chemical properties and applications.
3,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups in different positions, leading to distinct reactivity.
Benzoic acid, 2,6-dihydroxy-: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Properties
CAS No. |
600133-65-1 |
|---|---|
Molecular Formula |
C7H6O10S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,6-dihydroxy-3,5-disulfobenzoic acid |
InChI |
InChI=1S/C7H6O10S2/c8-5-2(18(12,13)14)1-3(19(15,16)17)6(9)4(5)7(10)11/h1,8-9H,(H,10,11)(H,12,13,14)(H,15,16,17) |
InChI Key |
MKIFYACLJRFHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


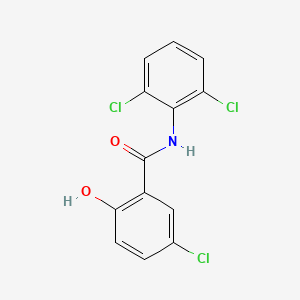
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
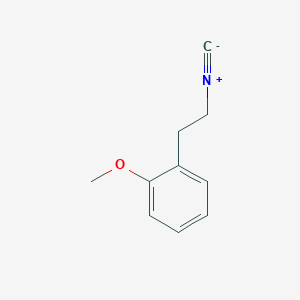
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
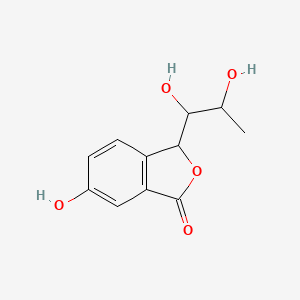
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
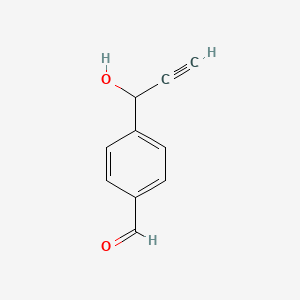

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)

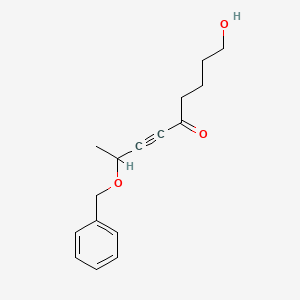
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
